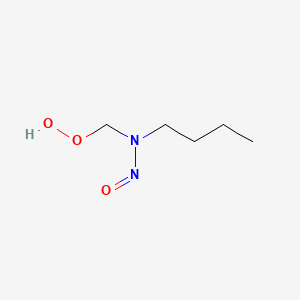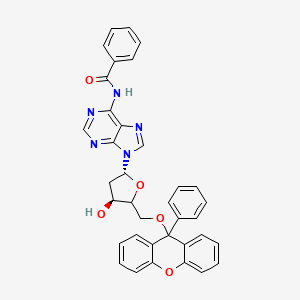![molecular formula C15H16BrNS B14446379 1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-77-7](/img/structure/B14446379.png)
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound It is characterized by a pyridinium core substituted with a methyl group at the nitrogen atom and a 3-phenylprop-2-en-1-ylsulfanyl group at the 2-position The bromide ion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide typically involves the following steps:
Preparation of 2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridine: This intermediate can be synthesized by reacting 2-chloropyridine with 3-phenylprop-2-en-1-thiol in the presence of a base such as potassium carbonate.
Quaternization: The intermediate is then quaternized by reacting it with methyl bromide in an aprotic solvent like acetonitrile under reflux conditions. This step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Corresponding halide or hydroxide salts.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis.
Medicine: It may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to its antimicrobial effects. The molecular targets include membrane phospholipids and ion channel proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridine: Lacks the quaternary ammonium group.
2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridine: Lacks both the methyl group and the quaternary ammonium group.
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide is unique due to its specific combination of a quaternary ammonium group, a pyridinium core, and a 3-phenylprop-2-en-1-ylsulfanyl substituent. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
77148-77-7 |
|---|---|
Molekularformel |
C15H16BrNS |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
1-methyl-2-(3-phenylprop-2-enylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H16NS.BrH/c1-16-12-6-5-11-15(16)17-13-7-10-14-8-3-2-4-9-14;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FMUSDEGGQBQWID-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1SCC=CC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)

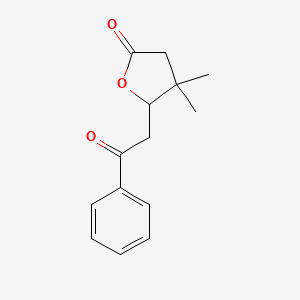
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
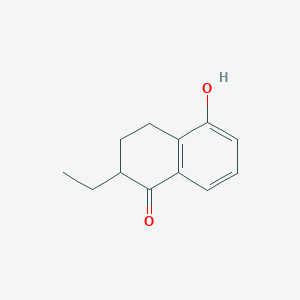
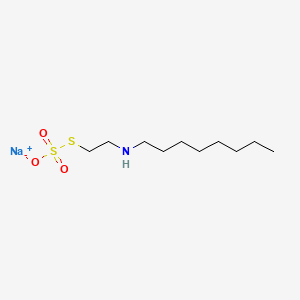
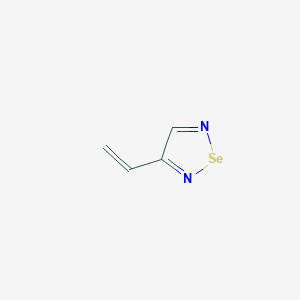

![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
